1-(2-Hydroxy-p-tolyl)isononane-1-one oxime
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Overview
Description
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is a heterocyclic organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol . This compound is known for its unique structure, which includes a hydroxy group and an oxime functional group attached to a nonane backbone. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime typically involves the reaction of 1-(2-Hydroxy-p-tolyl)isononane-1-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group . The general reaction scheme is as follows:
- Dissolve 1-(2-Hydroxy-p-tolyl)isononane-1-one in an appropriate solvent (e.g., ethanol or methanol).
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture using an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxy and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Oxo-p-tolyl)isononane-1-one.
Reduction: Formation of 1-(2-Hydroxy-p-tolyl)isononane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-p-tolyl)isononane-1-one: Lacks the oxime group but shares the same hydroxy and nonane backbone.
1-(2-Hydroxy-p-tolyl)isononane-1-amine: Contains an amine group instead of the oxime group.
1-(2-Oxo-p-tolyl)isononane-1-one: Contains a carbonyl group instead of the hydroxy group.
Uniqueness
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
57077-34-6 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-(6-methylheptyl)carbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C16H25NO2/c1-12(2)7-5-4-6-8-15(17-19)14-10-9-13(3)11-16(14)18/h9-12,18-19H,4-8H2,1-3H3/b17-15+ |
InChI Key |
IMORQTKCNMQKRF-BMRADRMJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/CCCCCC(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)CCCCCC(C)C)O |
Origin of Product |
United States |
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